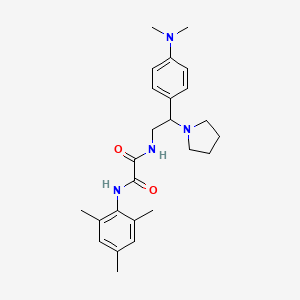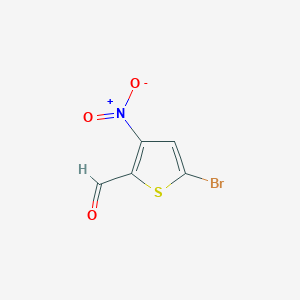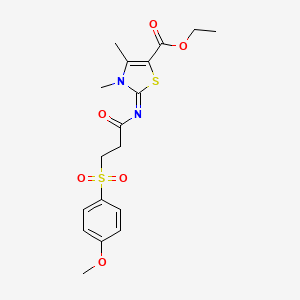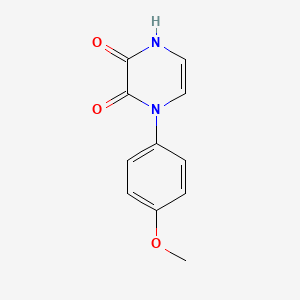
1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.212. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformation
- 1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been utilized in various synthetic processes. For instance, Sápi et al. (1997) described the synthesis and base-catalyzed ring transformation of this compound under mild conditions, highlighting its versatility in chemical transformations (Sápi et al., 1997).
Catalysis and Green Chemistry
- The compound has been used in green chemistry applications. Zolfigol et al. (2013) reported its use in the synthesis of pyranopyrazoles, employing isonicotinic acid as a dual and biological organocatalyst. This method emphasizes its role in environmentally friendly chemical processes (Zolfigol et al., 2013).
Pharmaceutical Research
- In pharmaceutical research, Gomez-Monterrey et al. (2007) synthesized derivatives of this compound for cytotoxic evaluation. These derivatives were tested against various human carcinoma cell lines, indicating potential applications in cancer therapy (Gomez-Monterrey et al., 2007).
Novel Synthetic Pathways
- Research by Sharma et al. (2008) unveiled a novel synthetic pathway for N-1 substituted 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones, starting from related pyrazinones. This study showcases the compound's role in advancing synthetic organic chemistry (Sharma et al., 2008).
Optoelectronic and Charge Transport Properties
- Wazzan and Irfan (2019) explored the optoelectronic and charge transport properties of derivatives of this compound for potential use in organic light-emitting diodes (OLEDs). This research highlights its relevance in material science and electronics (Wazzan & Irfan, 2019).
Green Synthesis Approaches
- Moosavi‐Zare et al. (2013) demonstrated the use of disulfonic acid imidazolium chloroaluminate for the green synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This work emphasizes the compound's role in sustainable chemistry (Moosavi‐Zare et al., 2013).
Antioxidant and Anti-inflammatory Activities
- Kumar et al. (2017) synthesized derivatives for their antioxidant and anti-inflammatory activities. The study provides insights into the therapeutic potential of these derivatives (Kumar et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds such as mebeverine and 4-methoxyamphetamine have been found to interact with smooth muscle within the gastrointestinal tract and alpha receptors respectively .
Mode of Action
Mebeverine, a compound with a similar structure, appears to work directly on smooth muscle within the gastrointestinal tract and may have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors .
Biochemical Pathways
For instance, Apixaban, another compound with a similar structure, inhibits both free and clot-bound factor Xa, indirectly inhibiting platelet aggregation by reducing thrombin generation .
Pharmacokinetics
Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
For instance, Mebeverine is used to alleviate some of the symptoms of irritable bowel syndrome (IBS) and related conditions .
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNKIGOIIRVZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)
![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)
![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)

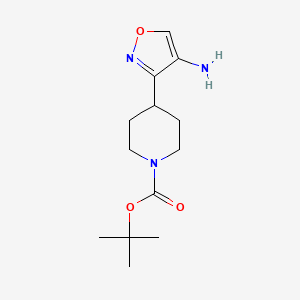
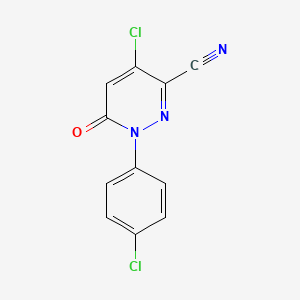
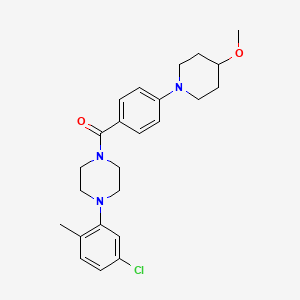
![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)
![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)
